molecular formula C25H27Cl4IN4 B1663254 1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide CAS No. 47729-63-5

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

Cat. No. B1663254
CAS RN: 47729-63-5
M. Wt: 166.22 g/mol
InChI Key: AONUOBNHKYQJIO-UHFFFAOYSA-N
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Description

1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to measure mitochondrial membrane potential .


Molecular Structure Analysis

The ground state geometric and spectroscopic properties of the compound have been calculated using density functional theory . The equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .


Chemical Reactions Analysis

The compound has been studied using electronic and Raman scattering spectra in various environments . The observed Raman bands above 700 cm−1 are mainly associated with the in-plane deformation of the benzimidazolo moieties, while bands below 700 cm−1 are associated with out-of-plane deformations of the benzimidazolo moieties .

Scientific Research Applications

Mitochondrial Membrane Potential Measurement

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, commonly known as JC-1, is extensively used in the measurement of mitochondrial membrane potential (ΔΨm). JC-1's unique property of forming J-aggregates that emit at different wavelengths depending on the membrane potential, allows for the precise measurement of ΔΨm in various biological contexts. For instance, De Biasi et al. (2015) utilized JC-1 in polychromatic flow cytometry for simultaneous detection of ΔΨm along with other biological parameters like apoptosis and reactive oxygen species production (De Biasi, Gibellini, & Cossarizza, 2015). Similarly, Smiley et al. (1991) demonstrated JC-1's ability to reveal intracellular heterogeneity in mitochondrial membrane potentials (Smiley et al., 1991).

Study of Supramolecular Structures

JC-1 has also been instrumental in studying the supramolecular structures of J-aggregates. Berlepsch and Böttcher (2013) investigated the aggregation behavior of JC-1 in various environments, providing insights into the structural architecture of these aggregates through techniques like cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) (Berlepsch & Böttcher, 2013).

Application in Flow Cytometry

JC-1 is a valuable tool in flow cytometry, allowing for the study of mitochondrial potential in a variety of cell types. Chazotte (2011) described a protocol for labeling mitochondria in cultured cells using JC-1, highlighting its utility in flow-cytometry studies without the need for confocal microscopy (Chazotte, 2011).

Analysis in Low-Power Laser Irradiation Studies

In research exploring the effects of low-power laser irradiation, JC-1 dye has been used to assess changes in mitochondrial number and membrane potential. Bortoletto et al. (2004) used JC-1 to identify variations in mitochondria morphology and functionality in cells exposed to low-power laser irradiation (Bortoletto et al., 2004).

Spectroscopic Studies

JC-1's applicationextends to spectroscopic studies as well. Aydin et al. (2011) conducted density functional theory and Raman spectroscopy analyses on JC-1, providing detailed insights into its structure and vibrational modes. This research contributed significantly to the understanding of JC-1's photophysical properties (Aydin, Dede, & Akins, 2011).

Cytofluorimetric Analysis

Cossarizza et al. (1993) developed a new method for the cytofluorimetric analysis of mitochondrial membrane potential using JC-1. This method enabled the detection of changes in membrane potential, providing a powerful tool for cellular analysis (Cossarizza, Baccarani-Contri, Kalashnikova, & Franceschi, 1993).

Applications in Nanotechnology

The use of JC-1 extends into the field of nanotechnology as well. For example, Steeg et al. (2018) explored the growth of silver iodide nanowires within tubular J-aggregates of JC-1, demonstrating a novel organic-inorganic hybrid system with well-defined semiconductor nanowires (Steeg, Kirmse, Rabe, & Kirstein, 2018).

Safety And Hazards

The compound is intended for scientific research use only and should not be used for clinical diagnosis or treatment, nor should it be used in food or drugs . For safety and health, it is recommended to wear lab coats and disposable gloves when handling the compound .

properties

IUPAC Name

5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNIUVBDKICAX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl4IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide

CAS RN

3520-43-2
Record name 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JC 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3520-43-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Kumar, A Dixit, S Sahoo, S Banerjee… - Journal of Inorganic …, 2020 - Elsevier
Cis-dichloro-oxovanadium(IV) complexes [VO(L 1 /L 2 )Cl 2 ], where L 1 is N-(4-(5,5-difluoro-1,3,7,9-tetramethyl-5H-4ʎ 4 ,5ʎ 4 -dipyrrolo[1,2-c:2′,1′-f][1,3,2]diazaborinin-10-yl)benzyl)…
Number of citations: 10 www.sciencedirect.com
AY Akhmerov, E Rusinova, OI Sviridova… - Final Program and …, 2004 - imaging.org
Photographic and luminescence (77K) properties of spectrally sensitized AgBr and AgBr (I) emulsions were studied. Seven different cyanine dyes have been used for spectral …
Number of citations: 3 www.imaging.org
F Rashid, A Saeed, J Iqbal - Anti-Cancer Agents in Medicinal …, 2021 - ingentaconnect.com
Background and Objective: The growing prevalence of cancer and the resulting chemoresistance exert a huge burden on healthcare systems and impose a great challenge to public …
Number of citations: 4 www.ingentaconnect.com
Y Guo, P Jia, Y Chen, H Yu, X Xin, Y Bao, H Yang… - Life sciences, 2020 - Elsevier
Aim Oxidative stress plays an important role in myocardial ischemia-reperfusion injury. Pleckstrin homology-like domain, family A, member 1 (PHLDA1) was first identified in apoptosis …
Number of citations: 20 www.sciencedirect.com
JM Hermanowicz, A Szymanowska… - Journal of Enzyme …, 2021 - Taylor & Francis
Colorectal cancer (CRC) is the third leading cause of cancer-related deaths in men and in women. The impact of the new pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide (MM…
Number of citations: 15 www.tandfonline.com
D Cui, C Yan, J Miao, X Zhang, J Chen, L Sun… - Materials Science and …, 2018 - Elsevier
Selenium nanoparticles (Se NPs) attract a lot of attention as potential cancer therapeutic agents. However, the antitumor activities of pure Se NPs are poor, and some modifiers are …
Number of citations: 73 www.sciencedirect.com
P Zhao, D Liu, H Hu, Z Qiu, Y Liang, Z Chen - Journal of Inorganic …, 2022 - Elsevier
Schiff base and its complexes are being paid more and more interests for their great prospects in biological applications. We reported here four cobalt(II) complexes [Co 3 (L 1 ) 2 (HCOO…
Number of citations: 2 www.sciencedirect.com
L Congiu, V Granato, G Loers, R Kleene… - International Journal of …, 2022 - mdpi.com
Adhesion molecules regulate cell proliferation, migration, survival, neuritogenesis, synapse formation and synaptic plasticity during the nervous system’s development and in the adult. …
Number of citations: 6 www.mdpi.com
J Chao-Pellicer, I Arberas-Jiménez… - ACS Chemical …, 2023 - ACS Publications
Naegleria fowleri is a pathogenic amoeba that causes a fulminant and rapidly progressive disease affecting the central nervous system called primary amoebic meningoencephalitis (…
Number of citations: 2 pubs.acs.org
H Mustroph, RW Horobin - Biotechnic & Histochemistry, 2023 - Taylor & Francis
The scientific literature contains many accounts of application of polymethine dyes, including cyanine dyes, as imaging agents, ie, “biological stains,” for microscopic investigation of …
Number of citations: 5 www.tandfonline.com

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